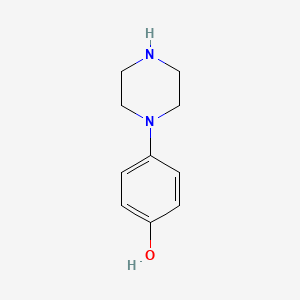

1-(4-Hydroxyphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEOAEVZTOQXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205197 | |

| Record name | p-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-48-8 | |

| Record name | 1-(4-Hydroxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(1-Piperazinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056621488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1-piperazinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-Piperazinyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SA24RA7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 1-(4-Hydroxyphenyl)piperazine

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties, synthesis, reactivity, and biological activities of 1-(4-Hydroxyphenyl)piperazine and its key derivatives. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

This compound is a versatile organic compound featuring a piperazine ring attached to a phenol group. This structure serves as a key building block in medicinal chemistry.[1] The physicochemical properties of this compound and its common derivatives are summarized below.

| Property | This compound | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine |

| CAS Number | 56621-48-8[2] | 67914-60-7 | 74853-08-0[3] |

| Molecular Formula | C₁₀H₁₄N₂O[2] | C₁₂H₁₆N₂O₂ | C₁₆H₁₉N₃O[3][4] |

| Molecular Weight | 178.23 g/mol [2] | 220.27 g/mol [5] | 269.34 g/mol [3][4] |

| Appearance | Light yellow to brown powder/crystal | White to off-white crystalline solid[5][6] | White solid powder[4] |

| Melting Point | 220 °C[2] | 180-185 °C | 234-240 °C[4] |

| Boiling Point | 371.3±27.0 °C (Predicted)[2] | Not available | 532.786 °C at 760 mmHg[3] |

| Density | 1.141±0.06 g/cm³ (Predicted)[2] | Not available | 1.237 g/cm³[3] |

| Solubility | Slightly soluble in DMSO and Methanol[2] | Soluble in water, ethanol, and other polar solvents[6] | Not available |

| pKa | 12.18±0.30 (Predicted)[2] | Not available | 12.18±0.30 (Predicted)[3] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step procedures. These compounds are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients like Ketoconazole.[7][]

2.1. General Reactivity this compound can undergo several types of chemical reactions:

-

Oxidation : The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.[9]

-

Reduction : The compound can be reduced to form amine derivatives.[9]

-

Substitution : The hydroxyl group can be substituted with other functional groups using appropriate reagents.[9]

-

Cyclization : It can undergo cyclization reactions to form more complex heterocyclic structures.[9]

2.2. Synthesis of Derivatives The piperazine ring's nitrogen atoms and the phenyl ring's hydroxyl group are key sites for modification, allowing for the synthesis of a wide range of derivatives.

Biological Activity and Applications

Derivatives of this compound exhibit a wide range of pharmacological activities, making them subjects of interest in drug discovery.

3.1. Receptor Interactions Phenylpiperazine derivatives are known to interact with various neurotransmitter receptors. While direct data on this compound is limited, its structural analogs show significant activity:

-

Serotonin (5-HT) Receptors : Compounds like m-CPP and TFMPP are potent 5-HT1B/1C agonists.[9] The hydroxyl group in this compound may lead to more peripheral 5-HT effects due to reduced blood-brain barrier penetration.[9]

-

Dopamine Receptors : Some derivatives, such as 1-(4-Methoxyphenyl)piperazine, act as dopamine antagonists.[9]

3.2. Antimicrobial and Anticancer Activity

-

Antimicrobial : this compound hydrochloride has shown moderate antimicrobial activity.[9] The hydroxyl group may increase solubility but decrease membrane penetration compared to more lipophilic analogs like 1-(4-Chlorophenyl)piperazine HCl, which is highly active against S. aureus.[9]

-

Anticancer : 1-Acetyl-4-(4-hydroxyphenyl)piperazine, isolated from marine actinomycetes, has demonstrated antiproliferative activity against several cancer cell lines, including HCT 15, HT 29, MCF 7, and MDA-MB 468.[]

3.3. Enzyme Inhibition A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been synthesized and identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[10][11] These compounds showed competitive inhibition and demonstrated anti-melanogenic activity in B16F10 melanoma cells, suggesting their potential use in treating hyperpigmentation disorders.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols for the synthesis of this compound derivatives.

4.1. Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [12][13]

-

Reactants : A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic anhydride, and 42 parts of potassium carbonate.[12][13]

-

Procedure :

-

The reaction mixture is filtered, and the filtrate is evaporated.[12][13]

-

The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes.[12][13]

-

The precipitated product is filtered and dissolved in a diluted hydrochloric acid solution.[12][13]

-

The solution is extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium hydroxide.[12][13]

-

The final product is filtered off and crystallized from ethanol.[12][13]

-

Yield : 5.7 parts, with a melting point of 181.3 °C.[12][13]

4.2. Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine [14]

-

Reactants : 430 g (1.34 mol) of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol, 52 g of palladium-carbon catalyst (5% palladium), and 497 g of sodium hypophosphite monohydrate.[14]

-

Solvents : 2.8 liters of methoxyethanol and 1.12 liters of water.[14]

-

Procedure :

-

Under nitrogen, suspend the nitrophenyl precursor in methoxyethanol at 20-25°C and add the Pd/C catalyst.[14]

-

Degas the suspension and heat to 70-75°C.[14]

-

Slowly add the sodium hypophosphite solution over 2 hours, maintaining the temperature at 75-80°C.[14]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[14]

-

Once complete, cool the suspension to 25-30°C and dilute with water.[14]

-

Adjust the pH to ≤2 with concentrated hydrochloric acid.[14]

-

Filter to remove the catalyst and wash with water.[14]

-

Heat the combined filtrates to 35-40°C and adjust the pH to 7.1 ± 1 with concentrated sodium hydroxide solution.[14]

-

Cool the resulting suspension to 20-25°C and stir for 30 minutes.[14]

-

Collect the product by filtration and wash sequentially with water, water/methanol, and methanol.[14]

-

Dry the product under vacuum at 50°C.[14]

-

-

Yield : 317 g (88% yield) with a purity of 99.7% by HPLC.[14]

Analytical Methods

The identification and quantification of this compound and its derivatives rely on various analytical techniques. Spectroscopic methods are commonly used for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are essential for determining the chemical structure.[15][16][17]

-

Infrared (IR) Spectroscopy : FT-IR spectroscopy helps identify functional groups present in the molecule.[15][17][18]

-

Mass Spectrometry (MS) : Used in conjunction with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation and identification, especially in complex mixtures or for metabolic studies.[19][20]

-

Chromatography : Techniques like HPLC and TLC are used for monitoring reaction progress and assessing the purity of the final product.[14][19][21]

Safety and Handling

Proper safety precautions are essential when handling this compound and its derivatives.

-

Hazards : The compound can be harmful if swallowed, in contact with skin, or inhaled.[22] It can cause severe skin burns and eye damage, as well as respiratory irritation.[2][22]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[22][23] In case of dust formation, use a suitable respirator.

-

Handling : Handle in a well-ventilated area.[23] Avoid dust generation and accumulation.[24] Wash hands thoroughly after handling.[24]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[23][24] Keep away from strong oxidizing agents.[25]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 56621-48-8 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. darshanpharmaindia.in [darshanpharmaindia.in]

- 5. 1-Acetyl-4-(4-hydroxyphenyl) - piperazine Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]

- 6. Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price [helyspecialitychemicals.com]

- 7. This compound | 56621-48-8 [chemicalbook.com]

- 9. This compound hydrochloride | 1175036-51-7 | Benchchem [benchchem.com]

- 10. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]

- 14. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 15. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]

- 16. 1-Acetyl-4-(4-hydroxyphenyl)-piperazine | C12H16N2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 17. scispace.com [scispace.com]

- 18. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 22. fishersci.com [fishersci.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide on the Mechanism of Action of 1-(4-Hydroxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)piperazine, also known as 4-(1-Piperazinyl)phenol, is a versatile chemical entity that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its piperazine core, substituted with a hydroxyphenyl group, confers upon it the ability to interact with various biological targets, making it a subject of significant interest in medicinal chemistry and pharmacology.[1][2] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound and its derivatives, focusing on its interactions with key physiological receptors and enzymes. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and discover novel therapeutics.

Core Pharmacological Profile

The pharmacological activity of this compound and its analogs is diverse, with documented effects on several key receptor systems. The primary mechanism of action often involves modulation of neurotransmitter receptors, including serotonin, dopamine, and opioid receptors.[2][3][4] The presence of the hydroxyl group on the phenyl ring can influence its binding affinity and pharmacokinetic properties, such as blood-brain barrier penetration.[2]

Serotonin (5-HT) Receptor Interactions

Phenylpiperazine derivatives are well-characterized for their interactions with serotonin receptors.[5] While direct data on this compound itself is limited, its structural analogs exhibit significant activity at various 5-HT receptor subtypes. For instance, related compounds like 1-(3-Chlorophenyl)piperazine (m-CPP) and 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) are potent 5-HT1B/1C agonists.[2] It is plausible that this compound may also exhibit effects on the serotonergic system, potentially influencing mood and behavior.[2]

A derivative, p-DMPPF (4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine), has been characterized as a potent and selective 5-HT1A receptor antagonist.[6] This highlights the potential of the hydroxyphenylpiperazine scaffold in developing selective serotonergic agents.

Dopamine (D) Receptor Interactions

The piperazine moiety is a common feature in many dopamine receptor ligands.[4][7][8] Derivatives of 1-arylpiperazines have shown high affinity for the D2 dopamine receptor.[4] The interaction is typically characterized by the protonated nitrogen of the piperazine ring forming an ionic bond with an aspartate residue in the receptor's binding pocket.[4] While specific binding data for this compound at dopamine receptors is not extensively documented in the provided results, its structural framework is a key component in the design of D2 and D3 receptor ligands.[7][8]

Opioid Receptor Antagonism

A significant finding is that 1-substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists.[3] These compounds display low nanomolar potencies at μ, δ, and κ opioid receptors.[3] For example, the piperazine analog 5a, which lacks a methyl substituent, demonstrated Ke values of 8.47 nM, 34.3 nM, and 36.8 nM at the μ, δ, and κ opioid receptors, respectively.[3] This antagonist activity is a notable characteristic of this structural class.[3][9]

Other Biological Activities

Beyond its effects on neurotransmitter systems, derivatives of this compound have been investigated for other therapeutic applications.

Tyrosinase Inhibition

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been synthesized and shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[10][11] The most active compounds in this series exhibited IC50 values in the low micromolar range, surpassing the potency of the reference compound, kojic acid.[10][11] These compounds displayed a competitive mechanism of inhibition.[10]

Antimicrobial and Antifungal Activity

The this compound scaffold has been explored for its antimicrobial properties. The hydroxyl group may enhance solubility but could potentially reduce membrane penetration, leading to moderate activity.[2] The acetylated derivative, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, has been investigated for its antifungal properties through molecular docking studies.[12] Furthermore, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate in the synthesis of triazole antifungal medicines like Itraconazole and Posaconazole.

Quantitative Data Summary

| Compound/Derivative | Target | Assay Type | Quantitative Data | Reference |

| 1-substituted 4-(3-hydroxyphenyl)piperazine (5a) | μ Opioid Receptor | [35S]GTPγS | Ke = 8.47 nM | [3] |

| δ Opioid Receptor | [35S]GTPγS | Ke = 34.3 nM | [3] | |

| κ Opioid Receptor | [35S]GTPγS | Ke = 36.8 nM | [3] | |

| N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine | μ, δ, κ Opioid Receptors | [35S]GTPγS | Low nanomolar potencies | [3] |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Tyrosinase (Agaricus bisporus) | Enzyme Inhibition | IC50 = 1.5–4.6 μM | [10][11] |

| p-DMPPF | 5-HT1A Receptor | Radioligand Binding | Ki = 7 nM | [6] |

Experimental Protocols

[35S]GTPγS Binding Assay for Opioid Receptor Antagonism

This assay is used to determine the functional activity of compounds at G-protein coupled receptors (GPCRs) like the opioid receptors.

-

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding.

-

Methodology:

-

Membranes from cells expressing the specific human opioid receptor subtype (μ, δ, or κ) are prepared.

-

Membranes are incubated with a selective opioid receptor agonist (e.g., DAMGO for μ, DPDPE for δ, U69,593 for κ) in the presence and absence of the test compound (e.g., 1-substituted 4-(3-hydroxyphenyl)piperazine).

-

The reaction is initiated by the addition of [35S]GTPγS.

-

After incubation, the bound and free [35S]GTPγS are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The ability of the test compound to inhibit the agonist-stimulated binding is used to calculate its antagonist potency (Ke).[3]

-

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

-

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.

-

Methodology:

-

A solution of tyrosinase from Agaricus bisporus (AbTYR) is prepared in a suitable buffer.

-

The test compound (e.g., (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivative) is pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the substrate, L-DOPA.

-

The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

-

The initial rate of the reaction is calculated for different concentrations of the inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined.[10]

-

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known high affinity and selectivity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. A test compound is added in increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.

-

Methodology:

-

Membranes from a cell line or brain region expressing the 5-HT1A receptor are prepared.

-

Membranes are incubated with a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound (e.g., p-DMPPF).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[6]

-

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key concepts discussed.

Caption: Workflow of the [35S]GTPγS assay for opioid antagonism.

Caption: Inhibition of the tyrosinase-mediated melanin synthesis pathway.

Caption: Workflow for determining receptor binding affinity.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad range of biological activities. The core mechanism of action frequently involves the modulation of key neurotransmitter systems, including serotonergic, dopaminergic, and opioid pathways. Furthermore, derivatives of this compound have shown promise as enzyme inhibitors and antimicrobial agents. The versatility of the this compound core, coupled with the ability to readily modify its structure, makes it an attractive starting point for the development of novel therapeutics targeting a variety of diseases. This guide provides a foundational understanding of its mechanism of action, supported by quantitative data and experimental methodologies, to aid in the ongoing research and development efforts within the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrochloride | 1175036-51-7 | Benchchem [benchchem.com]

- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of 4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activity of 4-(1-Piperazinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of the phenolic compound 4-(1-Piperazinyl)phenol. The primary focus of this document is to detail its established role as a tyrosinase inhibitor, a key enzyme in melanogenesis. This guide consolidates available quantitative data, presents detailed experimental protocols for relevant biological assays, and visualizes the associated signaling pathways and experimental workflows. While the tyrosinase inhibitory activity of 4-(1-Piperazinyl)phenol is well-documented, this guide also explores other potential biological activities, such as antioxidant, cytotoxic, antimicrobial, and anti-inflammatory effects, drawing from studies on structurally related piperazine derivatives to highlight areas for future research.

Introduction

4-(1-Piperazinyl)phenol is a heterocyclic organic compound featuring a phenol ring substituted with a piperazine moiety. The presence of both a phenolic hydroxyl group and a piperazine ring suggests a potential for diverse biological activities. Phenolic compounds are well-known for their antioxidant and enzyme-inhibitory properties, while the piperazine scaffold is a common pharmacophore found in a wide array of therapeutic agents with activities spanning central nervous system disorders, infectious diseases, and cancer. This guide focuses on the experimentally verified biological activities of 4-(1-Piperazinyl)phenol and explores putative activities based on its structural characteristics and the known bioactivities of its derivatives.

Tyrosinase Inhibitory Activity

The most well-characterized biological activity of 4-(1-Piperazinyl)phenol is its ability to inhibit tyrosinase, a key copper-containing enzyme responsible for the production of melanin in the skin. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetology.

Quantitative Data

Biochemical assays have demonstrated that 4-(1-Piperazinyl)phenol is a promising inhibitor of tyrosinase.

| Compound Name | Target Enzyme | IC50 (μM) | Inhibition Mechanism | Reference |

| 4-(1-Piperazinyl)phenol | Agaricus bisporus Tyrosinase (AbTYR) | 28.9 ± 4.9 | Competitive |

Mechanism of Action: Competitive Inhibition

Kinetic studies have revealed that 4-(1-Piperazinyl)phenol acts as a competitive inhibitor of tyrosinase. This indicates that the compound likely binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. The phenolic hydroxyl group of 4-(1-Piperazinyl)phenol may mimic the substrate, allowing it to dock into the catalytic pocket of the enzyme.

Signaling Pathway: Melanogenesis

Tyrosinase is a critical control point in the melanogenesis signaling pathway. This pathway is initiated by stimuli such as UV radiation, which leads to the activation of the microphthalmia-associated transcription factor (MITF). MITF, in turn, upregulates the expression of tyrosinase and other related enzymes, ultimately leading to the synthesis of melanin. By inhibiting tyrosinase, 4-(1-Piperazinyl)phenol directly interferes with this pathway, reducing melanin production.

Other Potential Biological Activities

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals. However, no specific IC50 values for the antioxidant activity of 4-(1-Piperazinyl)phenol from assays such as DPPH or ABTS have been reported. Studies on various piperazine derivatives have shown a wide range of antioxidant activities, which are highly dependent on the nature and position of substituents on the aromatic rings.

Cytotoxic Activity

The cytotoxic potential of 4-(1-Piperazinyl)phenol against cancerous or normal cell lines has not been specifically reported. Numerous studies have evaluated the cytotoxicity of piperazine derivatives against various cancer cell lines, with IC50 values ranging from micromolar to nanomolar concentrations, demonstrating the potential of the piperazine scaffold in anticancer drug design. It is important to note that cytotoxicity against normal, non-cancerous cell lines is a critical parameter for assessing the safety profile of a compound, and such data for 4-(1-Piperazinyl)phenol is currently lacking.

Antimicrobial Activity

The piperazine moiety is a component of several antimicrobial drugs. However, there is no specific data (e.g., Minimum Inhibitory Concentration - MIC) available for the antimicrobial activity of 4-(1-Piperazinyl)phenol against bacterial or fungal strains. The antimicrobial efficacy of piperazine derivatives is highly variable and depends on the overall molecular structure.

Anti-inflammatory Activity

Piperazine derivatives have been investigated for their anti-inflammatory properties, often through their ability to modulate inflammatory signaling pathways such as NF-κB and MAPK. There is currently no published data on the in vitro anti-inflammatory activity of 4-(1-Piperazinyl)phenol, for instance, in models like lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted from Basile et al. (2022) for the determination of tyrosinase inhibitory activity.

Materials:

-

Mushroom Tyrosinase (Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (pH 6.8)

-

4-(1-Piperazinyl)phenol (test compound)

-

Kojic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test compound and the positive control in the appropriate solvent.

-

In a 96-well plate, add the tyrosinase solution to each well.

-

Add the test compound or positive control at different concentrations to the respective wells.

-

Pre-incubate the plate at a specified temperature for a set time (e.g., 10 minutes at 25°C).

-

Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

-

Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of inhibition for each concentration of the test compound and positive control.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

1-(4-Hydroxyphenyl)piperazine structural analogues and derivatives

An In-depth Technical Guide on 1-(4-Hydroxyphenyl)piperazine Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its structural analogues and derivatives. It covers their synthesis, biological activities, and underlying mechanisms of action, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its synthetic tractability and ability to interact with various biological targets have made it a focal point for the development of novel therapeutics.[2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and enzyme inhibitory effects.[3][4][5] This guide will delve into the synthesis of these compounds, present their biological data in a structured format, detail relevant experimental protocols, and visualize key signaling pathways.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. Common strategies include N-arylation of the piperazine ring, acylation, and various coupling reactions.

General Synthetic Strategies

Several methodologies are employed for the synthesis of substituted piperazine-based derivatives. A common approach involves the condensation of bis-chloroethylamine with a primary amine to form the substituted phenylpiperazine.[6] This monosubstituted piperazine can then be further functionalized.[6] Another method involves the palladium-catalyzed synthesis of aryl-piperazines.[6]

Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine

A widely studied derivative is 1-acetyl-4-(4-hydroxyphenyl)piperazine. Its synthesis can be achieved through the acetylation of 4-(1-piperazinyl)phenol dihydrobromide.[7][8]

Experimental Protocol: Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine [7][8]

-

A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic acid anhydride, and 42 parts of potassium carbonate is prepared in 300 parts of 1,4-dioxane.

-

The mixture is stirred and refluxed for 3 days.

-

The reaction mixture is then filtered, and the filtrate is evaporated.

-

The solid residue is stirred in water, and sodium hydrogen carbonate is added. This mixture is stirred for 30 minutes.

-

The precipitated product is filtered off and dissolved in a diluted hydrochloric acid solution.

-

The solution is extracted with trichloromethane.

-

The acidic aqueous phase is separated and neutralized with ammonium hydroxide.

-

The final product is filtered off and crystallized from ethanol to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine.

Synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine

The synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine can be accomplished through a multi-step process involving a Buchwald-Hartwig coupling reaction.[9]

Experimental Protocol: Synthesis of 1,4-bis(p-methoxyphenyl)piperazine (Intermediate) [9]

-

To a 100ml reaction bottle pre-treated to be dry and under a nitrogen blanket, add 40ml of toluene, 0.025g of palladium acetate, 1.8g of potassium tert-amylate, 0.431g (5mmol) of piperazine, and 2.244g (12mmol) of p-methoxybromobenzene.

-

The mixture is heated to 110°C for 1 hour.

-

After cooling to room temperature, 80g of a 5% ammonium chloride aqueous solution is added dropwise while maintaining the temperature below 20°C.

-

The reaction solution is extracted with 200g of dichloromethane.

-

The organic phase is concentrated to dryness and purified by column chromatography to yield the product.

Further steps involving deprotection and reaction with ammonium acetate are required to obtain the final 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.[9]

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a range of biological activities. This section summarizes the key findings and presents quantitative data in tabular format for easy comparison.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of this compound analogues against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the inhibition of critical cancer signaling pathways.[3]

3.1.1. Cytotoxicity Data

The following tables summarize the cytotoxic activity of various this compound derivatives, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Novel Piperazine Derivative (C505) | K562 (Leukemia) | Cell Proliferation | 0.06 - 0.16 | [3][10] |

| (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) | SNU-475 (Human Liver Cancer) | MTT Assay | 6.98 ± 0.11 | [11] |

| (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) | SNU-423 (Human Liver Cancer) | MTT Assay | 7.76 ± 0.45 | [11] |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | Various (Liver, Breast, Colon, etc.) | SRB Assay | Micromolar range | [12] |

| Arylpiperazine Derivative (Lead Compound) | LNCaP (Prostate Cancer) | Not Specified | 3.67 | [13] |

3.1.2. Mechanism of Action: Apoptosis and Signaling Pathways

Several arylpiperazine derivatives have been shown to induce apoptosis in cancer cells.[3][11] One of the key mechanisms identified is the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[3][12] Inhibition of this pathway can lead to cell cycle arrest and the activation of the caspase cascade, ultimately resulting in programmed cell death.[3]

Below is a diagram illustrating the PI3K/Akt signaling pathway and the points of inhibition by certain piperazine derivatives.

Tyrosinase Inhibitory Activity

Certain this compound derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2][14] This makes them promising candidates for the development of agents for treating hyperpigmentation disorders.

3.2.1. Tyrosinase Inhibition Data

The following table presents the IC50 values for the tyrosinase inhibitory activity of various (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives.

| Compound/Derivative (Substituent on Aroyl Moiety) | IC50 (µM) | Reference |

| This compound (Parent Compound) | 28.9 | [14] |

| Unsubstituted (R=H) | 73.2 | [14] |

| 4-Phenyl | 128.3 | [14] |

| 2-Chloro | <5 | [14] |

| 2-Bromo | <5 | [14] |

| 2-Trifluoromethyl | <5 | [14] |

| 2-Methoxy | <5 | [14] |

| Kojic Acid (Reference) | 17.8 | [2][14] |

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

Cytotoxicity Assays

4.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours in a humidified atmosphere at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.1.2. Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[7][13]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Fix the cell monolayers by adding cold 10% (wt/vol) trichloroacetic acid and incubating for 30-60 minutes.

-

Staining: Remove the trichloroacetic acid, wash the plates, and stain the cells with 0.4% (wt/vol) SRB solution for 30 minutes.

-

Washing: Remove the excess dye by washing repeatedly with 1% (vol/vol) acetic acid.

-

Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Below is a workflow diagram for a typical cytotoxicity screening process.

Tyrosinase Inhibition Assay Protocol

This protocol is used to determine the inhibitory effect of compounds on mushroom tyrosinase activity using L-DOPA as a substrate.[3][15]

-

Reagent Preparation:

-

Prepare a 50 mM sodium phosphate buffer (pH 6.8).

-

Prepare a fresh solution of mushroom tyrosinase (e.g., 1000 units/mL) in the phosphate buffer and keep it on ice.

-

Prepare a fresh 10 mM L-DOPA solution in the phosphate buffer.

-

Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid).

-

-

Assay Plate Setup (96-well plate):

-

Test Wells: Add phosphate buffer, the test compound dilution, and the tyrosinase solution.

-

Control Wells: Add phosphate buffer and the tyrosinase solution (no inhibitor).

-

Blank Wells: Add phosphate buffer and the test compound dilution (no enzyme).

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-20 minutes.[3]

-

Data Analysis:

-

Calculate the rate of reaction (dopachrome formation) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of this core allows for the generation of diverse libraries of analogues with tailored pharmacological profiles. The data presented in this guide demonstrate the potential of these compounds as anticancer and tyrosinase-inhibiting agents. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in this field, facilitating further investigation and development of this compound derivatives as promising drug candidates. Future research should continue to explore the structure-activity relationships, optimize the pharmacokinetic properties, and further elucidate the molecular mechanisms of action of these compounds.

References

- 1. canvaxbiotech.com [canvaxbiotech.com]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. zellx.de [zellx.de]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

Spectroscopic Profile of 1-(4-Hydroxyphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Hydroxyphenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is compiled based on the analysis of closely related structures and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | Singlet | 1H | Ar-OH |

| ~6.80 | Doublet | 2H | Ar-H (ortho to OH) |

| ~6.70 | Doublet | 2H | Ar-H (ortho to piperazine) |

| ~3.05 | Triplet | 4H | -N(CH₂ )-CH₂- (piperazine) |

| ~2.90 | Triplet | 4H | -CH₂-N(CH₂ )- (piperazine) |

| ~2.55 | Singlet | 1H | NH (piperazine) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~151.0 | C -OH |

| ~144.0 | C -N (aromatic) |

| ~119.0 | C -H (aromatic, ortho to piperazine) |

| ~116.0 | C -H (aromatic, ortho to OH) |

| ~51.0 | -N(C H₂)-CH₂- (piperazine) |

| ~46.0 | -CH₂-N(C H₂)- (piperazine) |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenol) |

| 3350-3250 | Medium | N-H stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2800 | Medium | Aliphatic C-H stretch (piperazine) |

| 1610, 1510 | Medium-Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (phenol) |

| 1180 | Medium | C-N stretch (aromatic amine) |

| 830 | Strong | para-disubstituted C-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Relative Intensity | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 135 | Medium | [M - C₂H₅N]⁺ |

| 120 | Medium | [M - C₃H₆N]⁺ |

| 107 | High | [HOC₆H₄NH]⁺ |

| 92 | Medium | [C₆H₄O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Reference: DMSO-d₆ solvent peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Hydroxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Hydroxyphenyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding these fundamental physicochemical properties is critical for the successful development of robust formulations and ensuring drug product quality and efficacy. This document details available data, outlines experimental protocols for characterization, and discusses potential degradation pathways.

Physicochemical Properties

This compound is a brownish powder with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol .[1] Key predicted and experimental physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Brownish Powder | [1] |

| Melting Point | 220 °C | - |

| Boiling Point (Predicted) | 371.3 ± 27.0 °C | - |

| Density (Predicted) | 1.141 ± 0.06 g/cm³ | - |

| pKa (Predicted) | 12.18 ± 0.30 | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical factor influencing its bioavailability and formulation design. The presence of both a phenolic hydroxyl group and a basic piperazine ring suggests that the aqueous solubility of this compound will be pH-dependent.

Qualitative Solubility

Available data indicates that this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] The parent compound, piperazine, is highly soluble in water, ethanol, and methanol.[2] A closely related derivative, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, is reported to be soluble in water, ethanol, and other polar solvents.[3] Based on this, it can be inferred that this compound likely exhibits low to moderate solubility in polar solvents.

Quantitative Solubility Data

Currently, there is a lack of publicly available quantitative solubility data for this compound in common pharmaceutical solvents. To support formulation development, it is essential to determine its solubility in a range of solvents and pH conditions. A suggested experimental protocol for determining the equilibrium solubility is provided in Section 4.1.

Table 2: Predicted and Observed Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility |

| This compound | DMSO | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] | |

| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | Water | Soluble[3] |

| Ethanol | Soluble[3] | |

| Piperazine | Water | Highly Soluble[2] |

| Ethanol | Soluble[2] | |

| Methanol | Soluble[2] |

pH-Dependent Solubility

The piperazine moiety of this compound has two nitrogen atoms that can be protonated, while the phenolic hydroxyl group is acidic. The predicted pKa of 12.18 is likely associated with the deprotonation of the phenolic hydroxyl group.[1] The pKa values for the protonated piperazine ring are expected to be significantly lower. For the parent piperazine molecule, the two pKa values are approximately 5.35 and 9.73.[4]

Due to its basic nature, the solubility of this compound is expected to be higher in acidic conditions where the piperazine nitrogens are protonated, forming more soluble salts. Conversely, in highly alkaline conditions, the phenolic hydroxyl group will be deprotonated, which may also influence solubility. An experimental protocol to determine the pH-solubility profile is outlined in Section 4.2.

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies are essential to probe the intrinsic stability of the molecule.

Potential Degradation Pathways

-

Oxidation: The piperazine ring and the phenolic hydroxyl group are susceptible to oxidation. Oxidation can lead to the formation of N-oxides, ring-opened products, or colored degradation products due to oxidation of the phenol.

-

Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo degradation, potentially leading to the formation of products such as N-formylpiperazine and N-(2-aminoethyl)piperazine.[7][8]

-

Hydrolysis: While the core structure is generally stable to hydrolysis, related phenylpiperazine derivatives have shown susceptibility to hydrolysis under certain pH and temperature conditions.[5]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds and amines.

A proposed general degradation pathway for this compound is illustrated in the following diagram.

References

- 1. This compound CAS#: 56621-48-8 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price [helyspecialitychemicals.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. isaacpub.org [isaacpub.org]

- 6. researchgate.net [researchgate.net]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of Hydroxyphenylpiperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxyphenylpiperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the pharmacological profile of hydroxyphenylpiperazine derivatives, with a focus on their interactions with various physiological targets, the downstream signaling pathways they modulate, and their pharmacokinetic properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical scaffold. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying molecular and procedural concepts.

Introduction

Hydroxyphenylpiperazine derivatives are a class of organic compounds characterized by a piperazine ring linked to a hydroxyl-substituted phenyl group. This structural arrangement has proven to be a highly effective pharmacophore, conferring affinity for a wide range of biological targets, particularly within the central nervous system (CNS).[1][2] The versatility of the piperazine core allows for diverse substitutions, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] Consequently, this scaffold is found in drugs targeting a variety of conditions, including neurological and psychiatric disorders, as well as in compounds investigated for their anticancer and anti-inflammatory properties.[1][3][5] This guide will systematically explore the key pharmacological aspects of hydroxyphenylpiperazine compounds.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of hydroxyphenylpiperazine derivatives is typically achieved through well-established synthetic routes. A common method involves the nucleophilic substitution reaction between a suitable halogenated precursor and 4-hydroxyphenylpiperazine.[6] Another approach is the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.[6]

Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of this class of compounds.[7] Key structural modifications that influence biological activity include:

-

Substituents on the Phenyl Ring: The position and nature of the hydroxyl group, as well as the presence of other substituents on the phenyl ring, can significantly impact receptor affinity and selectivity.

-

Substituents on the Second Piperazine Nitrogen: The group attached to the second nitrogen of the piperazine ring is a major determinant of the pharmacological profile. Variations here can modulate affinity for different receptors and influence functional activity (agonist, antagonist, or partial agonist).[8]

Pharmacological Targets and Quantitative Activity Data

Hydroxyphenylpiperazine derivatives have been shown to interact with a diverse array of biological targets. The following tables summarize the in vitro binding affinities and functional potencies of representative compounds from this class.

Table 1: Receptor Binding Affinities (Ki) of Hydroxyphenylpiperazine and Arylpiperazine Derivatives

| Compound Class/Name | Target Receptor | Ki (nM) | Reference Compound | Ki (nM) | Source |

| Arylpiperazine Derivatives | 5-HT1A | 23.9 - 41.5 | 8-OH-DPAT | - | [9] |

| 5-HT2A | 39.4 - 315 | Ketanserin | - | [9] | |

| 5-HT7 | 42.5 - 45.0 | 5-CT | - | [5] | |

| Dopamine D2 | 300 | Spiperone | - | [9] | |

| 1-Substituted 4-(3-hydroxyphenyl)piperazines | µ-Opioid | 1.01 - 8.47 | DAMGO | - | [10][11] |

| δ-Opioid | 6.99 - 34.3 | DPDPE | - | [10] | |

| κ-Opioid | 1.57 - 36.8 | U69,593 | - | [10] | |

| 2-hydroxypropyl-4-arylpiperazine derivative (3e) | 5-HT2C | 5.04 | - | - | [3] |

| Thiazolinylphenyl-piperazine (2b) | 5-HT1A | 412 | - | - | [12] |

Table 2: Functional Activity (IC50 / Ke) of Hydroxyphenylpiperazine Derivatives

| Compound Class/Name | Assay Type | Target | IC50 / Ke (µM) | Reference Compound | IC50 (µM) | Source |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Tyrosinase Inhibition | Tyrosinase | 1.5 - 4.6 | Kojic Acid | 17.8 | [13][14][15] |

| 1-Substituted 4-(3-hydroxyphenyl)piperazines | [35S]GTPγS Binding | µ-Opioid | 1.01 - 8.47 (nM) | - | - | [10] |

| [35S]GTPγS Binding | δ-Opioid | 6.99 - 34.3 (nM) | - | - | [10] | |

| [35S]GTPγS Binding | κ-Opioid | 1.57 - 36.8 (nM) | - | - | [10] |

Signaling Pathways

Many hydroxyphenylpiperazine derivatives exert their effects by modulating G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[16][17] The binding of a ligand to a GPCR initiates a cascade of intracellular events. For instance, the 5-HT1A receptor, a common target for arylpiperazines, is coupled to the Gαi/o subunit.[18] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[18][19] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA) and influences gene expression and cellular function.[11]

Figure 1: Simplified 5-HT1A receptor signaling pathway.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of hydroxyphenylpiperazine derivatives is critical for their therapeutic efficacy. These compounds generally undergo extensive metabolism, primarily in the liver.[20][21] The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2D6, plays a significant role in their biotransformation.[20][21] Common metabolic pathways include N-dealkylation, aromatic hydroxylation, and subsequent conjugation reactions.[10][21] The metabolites formed can be either active or inactive, and their formation can contribute to the overall pharmacological effect and potential for drug-drug interactions.[20]

Table 3: General Pharmacokinetic Properties of Arylpiperazine Derivatives

| Parameter | Description | General Observations | Source |

| Absorption | Orally active, but bioavailability can be variable. | Some derivatives can be substrates for efflux transporters like P-glycoprotein. | [4] |

| Distribution | Generally well-distributed into tissues, including the brain. | The ability to cross the blood-brain barrier is crucial for CNS-active compounds. | [21] |

| Metabolism | Extensive hepatic metabolism. | Primarily mediated by CYP3A4 and CYP2D6. Can form active metabolites. | [20][21] |

| Excretion | Primarily excreted as metabolites in urine and feces. | A smaller portion may be excreted unchanged. |

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific Binding Control: 5-carboxamidotryptamine (5-CT) or another high-affinity 5-HT1A ligand.

-

Test Compounds: Hydroxyphenylpiperazine derivatives.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates and filter mats (e.g., GF/B).

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or 10 µM 5-CT (for non-specific binding).

-

50 µL of various concentrations of the test compound (typically in serial dilutions).

-

50 µL of [3H]-8-OH-DPAT at a final concentration close to its Kd value (e.g., 1 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a radioligand binding assay.

In Vitro Functional Assay: cAMP Inhibition

This protocol outlines a method to assess the functional activity of hydroxyphenylpiperazine derivatives as agonists or antagonists at the 5-HT1A receptor by measuring their effect on cAMP levels.[19]

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compounds: Hydroxyphenylpiperazine derivatives.

-

Reference Compounds: A known 5-HT1A full agonist (e.g., 5-HT) and antagonist (e.g., WAY-100635).

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well microplates.

Procedure:

-

Cell Seeding: Seed the CHO-K1-h5-HT1A cells into 384-well plates and grow to 80-90% confluency.

-

Compound Addition:

-

For agonist testing, add serial dilutions of the test compound to the cells.

-

For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a 5-HT1A agonist (e.g., 5-HT at its EC80).

-

-

Stimulation: Add forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the test compound.

-

For agonists, determine the EC50 (potency) and Emax (efficacy) values.

-

For antagonists, determine the IC50 value and calculate the pA2 or Kb to quantify antagonist potency.

-

Conclusion

Hydroxyphenylpiperazine derivatives represent a rich and versatile class of compounds with significant therapeutic potential. Their ability to interact with a wide range of biological targets, particularly GPCRs in the central nervous system, has made them a cornerstone of many drug discovery programs. A thorough understanding of their synthesis, structure-activity relationships, pharmacological targets, downstream signaling effects, and pharmacokinetic properties is essential for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of these key aspects, offering valuable insights and practical methodologies for researchers in the field. Continued exploration of this chemical scaffold is likely to yield new and improved treatments for a variety of human diseases.

References

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-(4-Hydroxyphenyl)piperazine hydrochloride | 1175036-51-7 | Benchchem [benchchem.com]

- 7. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.unina.it [iris.unina.it]

- 13. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ClinPGx [clinpgx.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Piperazine Moiety: A Privileged Scaffold in Receptor-Targeted Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Core

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in opposing 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold."[3][4][5] This status is attributed to its unique combination of physicochemical properties, including its basicity, aqueous solubility, and distinct conformational flexibility.[4][5][6] The piperazine moiety can exist in low-energy chair conformations and higher-energy boat conformations, which can be crucial for optimal orientation within a receptor's binding pocket.[7] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.[2][8]

The Fundamental Role of Piperazine in Receptor Binding

The therapeutic efficacy of piperazine-containing drugs is fundamentally linked to the moiety's ability to engage in specific, high-affinity interactions with biological targets, particularly G-protein coupled receptors (GPCRs).[9] The two nitrogen atoms are key to its function, acting as hydrogen bond acceptors and, when protonated, as hydrogen bond donors and points for crucial ionic interactions.[6][10]

Key Binding Interactions

-

Ionic and Hydrogen Bonding: In the physiological environment, one or both of the piperazine nitrogens are often protonated, carrying a positive charge. This allows for the formation of a strong salt bridge with negatively charged amino acid residues, most notably aspartate (Asp), which is a highly conserved residue in the transmembrane domains of aminergic GPCRs.[9] This interaction often serves as the primary anchor, locking the ligand into the binding pocket.

-

Pharmacophore Linker: The piperazine ring frequently serves as a rigid and reliable linker, connecting two distinct pharmacophoric elements within a single molecule.[4][11] This ensures the correct spatial orientation of these elements for simultaneous and optimal interaction with different sub-pockets of the receptor.

-

Modulation of Physicochemical Properties: The inclusion of a piperazine ring can significantly enhance the aqueous solubility and bioavailability of a drug candidate.[6] Its basic nature allows for the formation of stable salts, which is advantageous for formulation.[1] By modifying the substituents on the nitrogen atoms, medicinal chemists can precisely control the lipophilicity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[6][8]

Structure-Activity Relationship (SAR)

The versatility of the piperazine scaffold allows for extensive SAR studies. Modifications at the N1 and N4 positions can drastically alter a compound's affinity and selectivity for its target receptors. For instance, in many CNS-active agents, one nitrogen is often substituted with an aryl group (arylpiperazines), which engages in hydrophobic and aromatic interactions within the receptor, while the other nitrogen is connected to a more variable chain that can be modified to fine-tune selectivity against receptor subtypes.[12] Studies have shown that both basic nitrogen atoms are often essential for high-affinity binding; replacing one with a methine group or converting it to an amide can lead to a significant loss of potency.[13]

Quantitative Binding Data of Key Piperazine-Containing Drugs

The following tables summarize the in vitro binding affinities (Ki, expressed in nM) of several prominent piperazine-containing drugs for key CNS receptors. Lower Ki values indicate higher binding affinity.

| Drug | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A |

| Aripiprazole | 0.34 nM[14] | 0.8 nM | 1.65 nM[15] | 3.4 nM |

| Ziprasidone | 4.8 nM[16] | 7.2 nM | 3.4 nM | 0.4 nM |

| Olanzapine | 11 nM[16] | 49 nM | >10,000 nM | 4 nM |

| Clozapine | 125 nM[16] | 40 nM | 19 nM | 13 nM |

| Buspirone | 417 nM | 603 nM | 1.1 nM | 55 nM |

Data compiled from multiple sources. Refer to citations for specific experimental conditions.

| Drug | Serotonin 5-HT2C | Serotonin 5-HT7 | Adrenergic α1 | Histamine H1 | Muscarinic M1 |

| Aripiprazole | 15 nM | 39 nM | 57 nM | 61 nM | >1,000 nM |